Cas no 1806841-23-5 (4-Bromo-5-cyano-2-(difluoromethyl)-3-hydroxypyridine)

4-Bromo-5-cyano-2-(difluoromethyl)-3-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 4-Bromo-5-cyano-2-(difluoromethyl)-3-hydroxypyridine
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- インチ: 1S/C7H3BrF2N2O/c8-4-3(1-11)2-12-5(6(4)13)7(9)10/h2,7,13H
- InChIKey: QQQMNYFQGKOFQM-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=CN=C(C(F)F)C=1O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 230
- トポロジー分子極性表面積: 56.9
- 疎水性パラメータ計算基準値(XlogP): 1.6
4-Bromo-5-cyano-2-(difluoromethyl)-3-hydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024006610-500mg |
4-Bromo-5-cyano-2-(difluoromethyl)-3-hydroxypyridine |
1806841-23-5 | 97% | 500mg |
$960.40 | 2022-03-31 | |
Alichem | A024006610-1g |
4-Bromo-5-cyano-2-(difluoromethyl)-3-hydroxypyridine |
1806841-23-5 | 97% | 1g |
$1,596.00 | 2022-03-31 |
4-Bromo-5-cyano-2-(difluoromethyl)-3-hydroxypyridine 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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3. Book reviews
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
4-Bromo-5-cyano-2-(difluoromethyl)-3-hydroxypyridineに関する追加情報
Comprehensive Overview of 4-Bromo-5-cyano-2-(difluoromethyl)-3-hydroxypyridine (CAS No. 1806841-23-5)
4-Bromo-5-cyano-2-(difluoromethyl)-3-hydroxypyridine (CAS No. 1806841-23-5) is a highly specialized heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This pyridine derivative features a unique combination of functional groups, including bromo, cyano, difluoromethyl, and hydroxy substituents, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular structure, C7H3BrF2N2O, has garnered attention in drug discovery due to its potential applications in kinase inhibitors and antimicrobial agents.
In recent years, the demand for fluorinated pyridine compounds like 4-Bromo-5-cyano-2-(difluoromethyl)-3-hydroxypyridine has surged, driven by their enhanced metabolic stability and bioavailability. Researchers frequently search for "synthesis of fluorinated heterocycles" or "applications of cyano-substituted pyridines," reflecting the compound's relevance in modern medicinal chemistry. The difluoromethyl group is particularly noteworthy, as it mimics carbonyl or hydroxyl groups while improving lipophilicity—a key factor in optimizing drug candidates.
The compound's bromine atom at the 4-position offers strategic advantages in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecules. This aligns with trending topics like "C−Br bond activation" and "transition-metal-catalyzed transformations." Additionally, the cyano group at the 5-position serves as a precursor for carboxylic acids, amides, or tetrazoles, addressing frequent queries about "cyano group functionalization."
From a synthetic chemistry perspective, CAS No. 1806841-23-5 is often explored in studies on "regioselective pyridine modifications" and "halogen-directed lithiation." Its 3-hydroxy moiety further enables derivatization via etherification or esterification, catering to searches like "hydroxypyridine protecting groups." These attributes make it a valuable scaffold for fragment-based drug design (FBDD), a hot topic in AI-driven drug discovery platforms.
Environmental and sustainability considerations are also shaping research around this compound. Queries such as "green synthesis of halogenated pyridines" highlight the need for eco-friendly protocols. The difluoromethyl substituent, in particular, is studied for its role in reducing environmental persistence compared to traditional CF3 groups, addressing concerns about "sustainable fluorination."
In agrochemical applications, 4-Bromo-5-cyano-2-(difluoromethyl)-3-hydroxypyridine is investigated for its potential as a precursor to herbicidal or fungicidal agents. Searches like "pyridine-based agrochemicals" or "fluorine in crop protection" underscore its industrial relevance. The compound's ability to modulate hydrogen bonding and van der Waals interactions makes it a candidate for targeting plant pathogens.
Analytical characterization of this compound typically involves advanced techniques such as NMR (notably 19F-NMR for the difluoromethyl group), HPLC-MS, and X-ray crystallography. Researchers often seek "spectral data for brominated pyridines" or "crystal structure analysis of fluorinated heterocycles," reflecting the need for robust analytical validation in peer-reviewed studies.
In conclusion, 4-Bromo-5-cyano-2-(difluoromethyl)-3-hydroxypyridine (CAS No. 1806841-23-5) represents a multifaceted building block with applications spanning pharmaceuticals, agrochemicals, and materials science. Its structural features align with contemporary research trends, including "privileged scaffolds in drug discovery" and "halogen bonding in molecular design." As synthetic methodologies evolve, this compound is poised to play a pivotal role in addressing challenges in targeted therapy and sustainable chemistry.
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